molecular formula C17H16N4OS B2674475 5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439108-26-6

5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2674475
CAS No.: 439108-26-6
M. Wt: 324.4
InChI Key: KEXCHBJGWYFOCG-UHFFFAOYSA-N
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Description

5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol is a novel chemical entity designed for research purposes, featuring the pyrazolo[1,5-a]pyrimidine core scaffold. This fused bicyclic heterocycle is recognized as a privileged structure in medicinal chemistry due to its significant pharmacological potential and is a key component in compounds investigated for a range of therapeutic areas . Researchers exploring kinase inhibition may find this compound particularly valuable. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of various kinase targets, including Phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory and autoimmune diseases , microtubule affinity regulating kinase (MARK) for neurodegenerative disorders , and mammalian target of rapamycin (mTOR) in oncology . The specific substitution pattern of this compound—incorporating a propyl group and a complex biaryl system—suggests it is engineered to interact with specific enzymatic binding pockets, potentially optimizing affinity and selectivity. The structural motif is also prevalent in the development of anti-infective agents, with some derivatives demonstrating potent anti-mycobacterial activity by inhibiting Mycobacterium tuberculosis ATP synthase . Furthermore, analogous compounds have shown promise as anti-inflammatory agents by modulating key pathways such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (15-LOX) activity, and by suppressing pro-inflammatory cytokines like TNF-α and IL-6 . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the specific properties and activity profile of this compound.

Properties

IUPAC Name

5-propyl-2-(3-pyrrol-1-ylthiophen-2-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-5-12-10-16(22)21-15(18-12)11-13(19-21)17-14(6-9-23-17)20-7-3-4-8-20/h3-4,6-11,19H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNBNBUAEPLLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=C(C=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16N4OS
  • Molecular Weight : 324.41 g/mol
  • CAS Number : 439108-26-6

Structural Characteristics

The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the thienyl and pyrrol moieties contributes to its unique pharmacological profile.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Breast Cancer

A study investigated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that the compound induced apoptosis and exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Research has shown that pyrazole derivatives can inhibit viral replication, particularly against hepatitis C virus (HCV). The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole ring significantly impact antiviral efficacy .

Anti-inflammatory Effects

In addition to its antitumor and antiviral activities, this compound has demonstrated anti-inflammatory properties. It inhibits cyclooxygenase enzymes, which play a critical role in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
  • Antiviral Activity : The compound interferes with viral replication mechanisms by targeting specific viral proteins.

Research Findings Summary

Activity TypeTargeted Cells/VirusesKey Findings
AntitumorMCF-7, MDA-MB-231Induces apoptosis; synergistic effect with doxorubicin
AntiviralHepatitis C VirusInhibits viral replication; structure modifications enhance activity
Anti-inflammatoryVarious inflammatory modelsInhibits cyclooxygenase enzymes; reduces inflammation markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound is compared to analogs with modifications at positions 2, 5, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol 5-propyl, 2-thienyl-pyrrole, 7-OH C₁₇H₁₆N₄OS 324.41 Planar structure, moderate solubility (predicted pKa ~4.68)
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol 5-methyl, 2-thienyl-dimethylpyrrole, 7-OH C₁₇H₁₆N₄OS 324.41 Reduced planarity due to steric hindrance from dimethyl groups
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol 5-methyl, 2-phenyl, 7-OH C₁₃H₁₁N₃O 225.25 Higher solubility (pKa ~4.68), lower molecular weight
5-(4-Nitrophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 5-nitrophenyl, 7-ketone C₁₈H₁₂N₄O₃ 332.32 Increased lipophilicity due to nitro group; tautomerizes to ketone

Key Observations :

  • Planarity : The target compound’s planarity, enforced by the pyrazolo[1,5-a]pyrimidine core, distinguishes it from analogs with bulky substituents (e.g., dimethylpyrrole in Catalog 167117) that disrupt conjugation .
  • Solubility : The hydroxyl group at position 7 enhances aqueous solubility compared to ketone derivatives (e.g., pyrimidin-7(4H)-ones), which are more lipophilic .
  • Tautomerism : Unlike 7-ol derivatives, 7-ketone analogs (e.g., compound MK61) exhibit tautomerism, affecting their electronic properties and binding interactions .

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoromethyl) reduce yields due to destabilization of intermediates .
  • Aprotic solvents favor ketone formation (e.g., 7(4H)-one), while protic solvents stabilize the hydroxylated product .
Structural and Electronic Effects
  • Hydrogen Bonding : The 7-OH group in the target compound participates in intramolecular hydrogen bonding with N4 of the pyrimidine ring, enhancing stability and planarity. This contrasts with methyl or phenyl substituents at position 7, which lack such interactions .
Pharmacological Potential

While direct biological data for the target compound are scarce, structurally related pyrazolo[1,5-a]pyrimidines exhibit antimycobacterial and kinase-inhibitory activity . For example:

  • 3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines show MIC values of 0.5–2 µg/mL against M. tuberculosis .
  • TRK kinase inhibitors with pyrrolidinyl and pyrazole substituents demonstrate nanomolar potency in cancer models .

Q & A

Basic: What established synthetic routes are available for 5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol?

Methodological Answer:
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone precursors. For example, reacting 3-amino-5-propylpyrazole with a thienyl-substituted β-enaminone under reflux in acetic acid can yield the pyrazolo[1,5-a]pyrimidine core. The pyrrole and thiophene substituents are introduced via Suzuki-Miyaura coupling or direct substitution during intermediate steps . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving yields >60%.

Basic: How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:
Structural confirmation requires a combination of:

  • 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon backbone.
  • X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen-bonding patterns (e.g., intramolecular H-bonding between hydroxyl and adjacent nitrogen) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C18H18N4O2S).
    Discrepancies between theoretical and observed NMR data should be resolved by comparing with structurally analogous compounds in literature .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). To address this:

Standardize assay conditions : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays.

Validate via orthogonal methods : Pair in vitro enzyme inhibition (e.g., IC50) with cellular assays (e.g., proliferation IC50) to confirm target engagement.

Perform molecular dynamics simulations : Analyze binding mode variations in different pH or solvation environments .
For example, discrepancies in antitrypanosomal activity may stem from differential metabolite interference in parasite vs. mammalian cells .

Advanced: What strategies optimize the compound’s solubility for in vitro pharmacological studies?

Methodological Answer:
Poor aqueous solubility (common in pyrazolo[1,5-a]pyrimidines) can be mitigated by:

  • Salt formation : Convert the hydroxyl group to a sodium or potassium salt.
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .
    Pre-formulation studies should include shake-flask solubility tests and HPLC-UV stability profiling under physiological pH (4.5–7.4) .

Advanced: How can in silico methods predict the compound’s binding affinity to kinase targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., KDR kinase). Focus on key residues (e.g., hinge region Glu883 and Asp1046) .

Free-energy perturbation (FEP) : Calculate ΔΔG for mutations to prioritize synthetic analogs.

Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors at positions 2 and 7) using tools like LigandScout.
Validation against experimental IC50 data (e.g., from kinase profiling panels) is critical to refine predictive accuracy .

Advanced: How to design experiments to elucidate the compound’s metabolic stability?

Methodological Answer:

In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, then quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min.

CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme-specific interactions.

Reactive metabolite trapping : Add glutathione (GSH) to detect thiol adducts indicative of bioactivation .
Data interpretation should account for species differences (e.g., rat vs. human CYP isoforms) .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation (P210: avoid ignition sources) .
  • Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .

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